molecular formula C11H12ClN3O B8219090 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B8219090
M. Wt: 237.68 g/mol
InChI Key: ZBTFASFLCGEPKX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a tert-butyl group at position 2, a chlorine atom at position 4, and an aldehyde functional group at position 5. Its molecular formula is C₁₁H₁₃ClN₃O, distinguishing it from simpler pyrrolopyrimidine derivatives .

Synthesis: A common preparation method involves the condensation of 2-amino-4-chloropyridine with formaldehyde under controlled conditions. Alternative routes may include palladium-catalyzed cross-coupling or alkylation reactions to introduce the tert-butyl group .

Applications: This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and allosteric modulators due to its reactive aldehyde moiety and sterically bulky tert-butyl group .

Safety: Limited safety data are available, but standard precautions for handling organic compounds (e.g., avoiding inhalation, skin contact) are recommended .

Properties

IUPAC Name

2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-11(2,3)10-14-8(12)7-6(5-16)4-13-9(7)15-10/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFASFLCGEPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=CN2)C=O)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a valuable candidate for further research:

  • Anticancer Activity :
    • Pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that modifications to the pyrrolo structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Antiviral Properties :
    • Research has demonstrated that certain pyrrolo derivatives possess antiviral activity, potentially effective against viruses such as HIV and influenza. The structural features of these compounds contribute to their ability to disrupt viral replication processes .
  • Anti-inflammatory Effects :
    • Compounds in this class have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, offering therapeutic potential for chronic inflammatory diseases .
  • Antidiabetic Potential :
    • Some studies suggest that pyrrolo derivatives can enhance insulin sensitivity and lower blood glucose levels, indicating their potential use in managing diabetes .
  • Neuroprotective Effects :
    • Initial findings suggest that these compounds may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative disorders like Alzheimer's disease .

Synthesis Methodologies

The synthesis of 2-(tert-butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves several key steps:

  • Starting Materials :
    • The synthesis often begins with readily available precursors such as substituted anilines and carbonyl compounds.
  • Reactions :
    • Common reactions include condensation reactions and cyclization processes that form the pyrrolo structure.
    • Recent advancements have introduced solvent-free methods and microwave-assisted synthesis to enhance yield and reduce reaction times .
  • Characterization :
    • The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Case Studies

Several studies illustrate the applications of this compound:

  • Study on Anticancer Activity :
    • A recent study demonstrated that a derivative of this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Antiviral Efficacy :
    • Another investigation reported that a similar pyrrolo derivative inhibited the replication of the influenza virus in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity .
  • Neuroprotective Study :
    • In vitro experiments showed that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting its potential use in neuroprotection against oxidative damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Reactivity/Applications References
2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Pyrrolo[2,3-d]pyrimidine 2-(tert-Butyl), 4-Cl, 5-CHO Suzuki couplings, nucleophilic additions; kinase inhibitor synthesis
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Pyrrolo[2,3-d]pyrimidine 2,7-dimethyl, 4-Cl, 5-CHO Reduced steric hindrance; intermediate for antimetabolite drugs
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde Pyrimidine 4-Cl, 2-SCH₃, 5-CHO Thioether-mediated cross-coupling; antimicrobial agent development
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol Pyrrolo[2,3-d]pyrimidine 4-Cl, 5-CH₂OH Oxidation to aldehydes; prodrug formulations
7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 7-(tert-Butyl), 4-Cl, 5-I, 6-CH₃ Halogen exchange reactions; radioimaging probes
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Pyrrolo[2,3-d]pyrimidine 4-Cl, 5-CN Nitrile-to-amide conversions; covalent inhibitor scaffolds

Structural and Reactivity Comparisons

Core Heterocycle Variations: The pyrrolo[2,3-d]pyrimidine scaffold (present in the target compound) offers π-π stacking interactions critical for binding to enzymatic pockets, whereas pyrimidine derivatives (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde) lack fused rings, reducing planarity and binding affinity . Thieno[2,3-d]pyrimidines (e.g., from ) replace the pyrrole ring with a thiophene, altering electronic properties and solubility .

Substituent Effects: tert-Butyl Group: Introduces steric bulk, enhancing selectivity for hydrophobic binding pockets (e.g., in kinase targets) compared to methyl or hydrogen substituents . Aldehyde vs. Methanol/Cyanide: The aldehyde group enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), while the methanol derivative requires oxidation for further functionalization.

Halogen and Functional Group Diversity: Iodo-substituted analogs (e.g., 7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine) facilitate cross-coupling reactions (e.g., Sonogashira), whereas chlorine allows nucleophilic aromatic substitution .

Biological Activity

2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 209.68 g/mol
  • CAS Number : 1379340-25-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps include:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core : Cyclization reactions are conducted under controlled conditions.
  • Chlorination : Introduction of the chloro group using reagents such as thionyl chloride.
  • Aldehyde Formation : The final step often involves the oxidation of a suitable precursor to yield the aldehyde functionality.

Biological Activity

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit diverse biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • Mechanism : Inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, has been identified as a primary mechanism for anticancer activity. This inhibition disrupts cell proliferation in cancerous cells expressing folate receptors (FR) .
  • Case Study : A study on related compounds demonstrated that modifications at the 6-position significantly enhanced selectivity and potency against tumor cells .

Antiviral Activity

Recent investigations have revealed promising antiviral properties:

  • Zika Virus Inhibition : Compounds based on this scaffold showed effective inhibition against Zika virus with EC50 values indicating significant antiviral activity while maintaining low cytotoxicity .

Anti-inflammatory Properties

The compound's derivatives have also been explored for their anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit key enzymes involved in nucleotide biosynthesis.
  • Interact with cellular transport mechanisms that facilitate uptake into target cells.

Comparative Analysis

A comparison with related compounds provides insights into structure-activity relationships (SAR):

Compound NameStructure FeaturesBiological Activity
2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidinesVarying bridge lengthsPotent GARFTase inhibitors
Thieno[2,3-d]pyrimidinesAlternative ring structureAnticancer and antiviral properties
4-Chloro derivativesCommon core structureBroad spectrum against various diseases

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